molecular formula C15H9ClO2 B12923253 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one

Cat. No.: B12923253
M. Wt: 256.68 g/mol
InChI Key: CCFUFYQPADLXAW-NTEUORMPSA-N
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Description

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(3-Chlorobenzylidene)benzofuran-3(2H)-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Investigation as a building block for organic semiconductors and light-emitting materials.

    Biological Studies: Evaluation of its biological activity and interaction with biomolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran ring can intercalate with DNA, while the benzylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    2-(3-Bromobenzylidene)benzofuran-3(2H)-one: Similar structure with a bromine atom instead of chlorine.

    2-(3-Methylbenzylidene)benzofuran-3(2H)-one: Similar structure with a methyl group instead of chlorine.

    2-(3-Nitrobenzylidene)benzofuran-3(2H)-one: Similar structure with a nitro group instead of chlorine.

Uniqueness: 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and modulate its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9+

InChI Key

CCFUFYQPADLXAW-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)Cl)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2

Origin of Product

United States

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